molecular formula C12H14O2 B1239885 Propyl cinnamate CAS No. 7778-83-8

Propyl cinnamate

Cat. No. B1239885
CAS RN: 7778-83-8
M. Wt: 190.24 g/mol
InChI Key: OLLPXZHNCXACMM-CMDGGOBGSA-N
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Description

Propyl cinnamate is a chemical compound with the molecular formula C12H14O2 . It is also known by other names such as 2-Propenoic acid, 3-phenyl-, propyl ester, and Propyl 3-phenylpropenoate .


Synthesis Analysis

Cinnamic acid and its hydroxy derivative are synthesized with aromatic amino acids—phenylalanine and tyrosine . These compounds form a large family of organic acid isomers, mostly of plant origin or synthesized in the laboratory or manufactured industrially . A study also mentions the use of cinnamic acid in the research and development of biobased plastics .


Molecular Structure Analysis

The molecular structure of Propyl cinnamate consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass is 190.238 Da and the monoisotopic mass is 190.099380 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Propyl cinnamate are not detailed in the search results, cinnamic acids are known to be reactive to ultraviolet (UV) light .


Physical And Chemical Properties Analysis

Propyl cinnamate has a density of 1.0±0.1 g/cm3, a boiling point of 286.2±9.0 °C at 760 mmHg, and a flash point of 156.1±9.9 °C . It has a molar refractivity of 57.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 183.4±3.0 cm3 .

Scientific Research Applications

Antimicrobial Activity

Propyl cinnamate has been found to have antimicrobial properties. It was bioactive against all tested strains, with a minimum inhibitory concentration (MIC) of 672.83 μM . This makes it a potential candidate for the development of new antimicrobial drugs .

Mechanism of Antifungal Action

Studies have shown that propyl cinnamate can interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This suggests that it could be used in the development of antifungal treatments .

Synergistic Effects with Other Drugs

Tests have been performed to evaluate potential synergistic effects of propyl cinnamate with nystatin (for fungi) and amoxicillin (for bacteria). Some derivatives of propyl cinnamate have shown additive effects .

Development of Biobased Plastics

The use of cinnamic acid, which includes propyl cinnamate, provides an approach to the research and development of biobased plastics. This is particularly important for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .

Photodeformability of Polycinnamate Films

Amorphous polycinnamate films, which can be derived from propyl cinnamate, exhibit characteristic photodeformability upon ultraviolet (UV) irradiation. This is due to E-Z isomerization and [2 2] cycloaddition reactions .

Synthesis of High-Strength Polyamides

Truxillic and truxinic acids, which can be obtained from the [2 2] cycloaddition reaction of cinnamate, can be used to derive organic solvents or water-soluble polyimides and high-strength polyamides with high transparency . This allows for the creation of biobased plastics comparable to existing high-performance plastics .

Safety And Hazards

Propyl cinnamate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, immediate measures such as washing off with soap and plenty of water while removing all contaminated clothes and shoes should be taken .

Future Directions

While specific future directions for Propyl cinnamate are not detailed in the search results, the use of cinnamic acid in the development of biobased plastics suggests potential future applications in this area .

properties

IUPAC Name

propyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLPXZHNCXACMM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064802, DTXSID00225514
Record name 2-Propenoic acid, 3-phenyl-, propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless viscous liquid, sweet, slightly floral odour
Record name Propyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/693/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Propyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/693/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.030-1.040
Record name Propyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/693/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Propyl cinnamate

CAS RN

7778-83-8, 74513-58-9
Record name 2-Propenoic acid, 3-phenyl-, propyl ester
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Record name Propyl cinnamate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, propyl ester
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Record name 2-Propenoic acid, 3-phenyl-, propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.014
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Record name PROPYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBK26E89VE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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